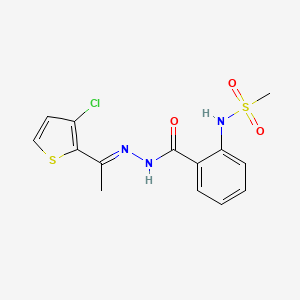
P2X receptor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P2X receptor-1 is a member of the P2X receptor family, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). These receptors are involved in various physiological processes, including neurotransmission, inflammation, and muscle contraction . This compound is primarily found in smooth muscle cells, platelets, and certain neurons .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of P2X receptor-1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell line, such as HEK293 cells. The cells are cultured under specific conditions to express the receptor, which is then purified using affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the receptor is harvested and purified using high-throughput techniques. Advances in structural biology and cryo-electron microscopy have facilitated the large-scale production of this compound for research and therapeutic purposes .
化学反应分析
Types of Reactions
P2X receptor-1 undergoes various chemical reactions, primarily involving its interaction with ATP. These reactions include:
Binding and Activation: ATP binds to the extracellular domain of this compound, causing a conformational change that opens the ion channel.
Desensitization: Prolonged exposure to ATP leads to receptor desensitization, where the receptor becomes less responsive to ATP.
Common Reagents and Conditions
ATP: The primary ligand for this compound.
Calcium and Sodium Ions: These ions flow through the open channel, leading to cellular depolarization.
Major Products Formed
The primary product of this compound activation is the influx of calcium and sodium ions, which triggers various downstream cellular responses .
科学研究应用
P2X receptor-1 has numerous applications in scientific research:
Neuroscience: Studying the role of this compound in neurotransmission and pain perception.
Cardiovascular Research: Investigating its role in regulating vascular tone and blood pressure.
Immunology: Exploring its involvement in immune cell activation and inflammation.
Drug Development: Targeting this compound for therapeutic interventions in conditions like chronic pain, hypertension, and thrombosis.
作用机制
P2X receptor-1 functions as a trimeric ligand-gated ion channel. Upon binding ATP, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of calcium and sodium ions. This ion flow leads to cellular depolarization and activation of various intracellular signaling pathways . The receptor is involved in processes such as muscle contraction, neurotransmitter release, and immune cell activation .
相似化合物的比较
P2X receptor-1 is part of the P2X receptor family, which includes seven subtypes (this compound to P2X receptor-7). Each subtype has unique properties and tissue distribution:
P2X receptor-2: Found in neurons and involved in neurotransmission.
P2X receptor-3: Primarily expressed in sensory neurons and associated with pain perception.
P2X receptor-4: Widely distributed and involved in various physiological processes.
P2X receptor-5: Less well-characterized but implicated in immune responses.
P2X receptor-6: Found in skeletal muscle and involved in muscle contraction.
P2X receptor-7: Known for its role in inflammation and immune responses.
This compound is unique in its high sensitivity to ATP and rapid desensitization, making it a critical target for therapeutic interventions in smooth muscle-related disorders and platelet function.
属性
分子式 |
C14H14ClN3O3S2 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
N-[(E)-1-(3-chlorothiophen-2-yl)ethylideneamino]-2-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+ |
InChI 键 |
GEIXSYJZHXGYFG-CXUHLZMHSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1NS(=O)(=O)C)/C2=C(C=CS2)Cl |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


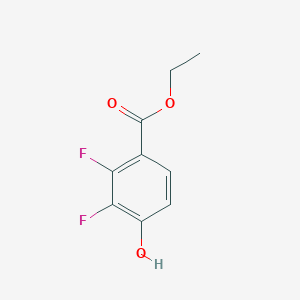
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
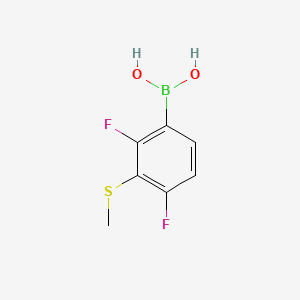
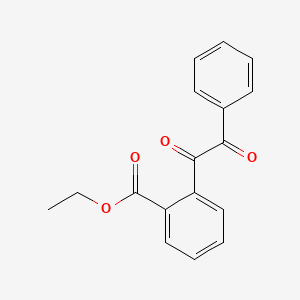
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
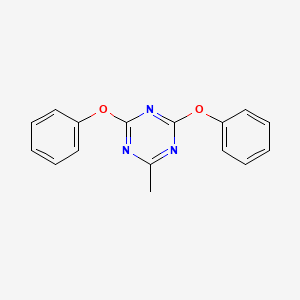
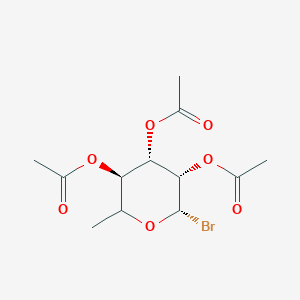
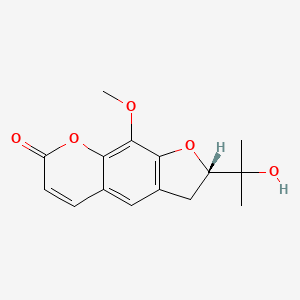
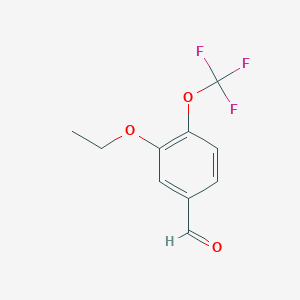
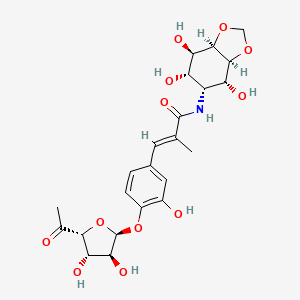
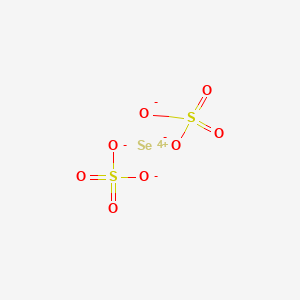
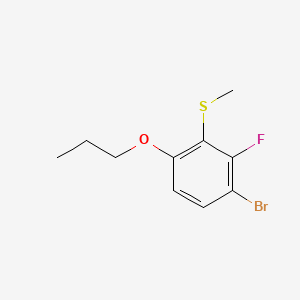
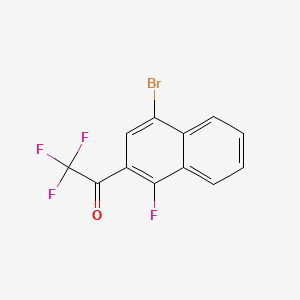
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
